N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a benzothiazole-derived carboxamide featuring a 5,6-dihydro-1,4-dioxine ring and a benzyl substituent. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where benzothiazole scaffolds are prevalent .
Properties
IUPAC Name |
N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c20-14-6-7-15-17(10-14)26-19(21-15)22(11-13-4-2-1-3-5-13)18(23)16-12-24-8-9-25-16/h1-7,10,12H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVBAWKKSMQRJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Dioxine Ring: The dioxine ring can be synthesized through a cyclization reaction involving a diol and a suitable carbonyl compound.
Coupling Reactions: The final step involves coupling the benzothiazole and dioxine moieties with a benzyl group using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the dioxine ring, potentially converting them to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound can be described by its molecular formula and has a molecular weight of approximately 330.3 g/mol. The structure features a benzothiazole moiety, which is known for its biological activity, particularly against various pathogens.
Anti-Tubercular Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, in combating Mycobacterium tuberculosis. The compound's structure allows for interactions with key proteins involved in the bacterium's survival and replication.
Case Study:
A study evaluated several benzothiazole derivatives for their anti-tubercular activity. The synthesized compounds were tested against the pathogenic strain of M. tuberculosis, with some showing promising inhibitory concentrations (IC50) comparable to standard drugs .
| Compound | IC50 (μM) | MIC (μM) |
|---|---|---|
| 7a | 7.7 ± 0.8 | 0.08 |
| 7e | 9.2 ± 1.5 | 0.09 |
| 7g | 10.3 ± 2.6 | 0.08 |
These findings suggest that modifications in the benzothiazole structure can enhance anti-tubercular potency.
Other Therapeutic Areas
Beyond anti-tubercular applications, compounds similar to this compound have been explored for their potential in treating various cancers and infections due to their ability to inhibit specific enzymes or pathways critical for pathogen survival.
Example:
Benzothiazole derivatives have shown activity against cancer cell lines by inducing apoptosis through the inhibition of key signaling pathways . This highlights the versatility of this compound class in therapeutic applications.
Synthesis and Development
The synthesis of this compound involves several chemical reactions that allow for modifications leading to enhanced biological activity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to streamline the synthesis process .
Mechanism of Action
The mechanism of action of N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors that recognize the benzothiazole moiety.
Pathways Involved: It may modulate signaling pathways related to neurotransmission or cellular metabolism.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Key Differences :
- Implications :
- Aromaticity in the benzodioxine may enhance π-π stacking interactions but reduce conformational flexibility.
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (BI81646)
Variations in the Linked Ring Systems
2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1, )
- Key Differences: Tetrahydroquinoline replaces the dihydrodioxine ring. Additional thiazole-carboxylic acid group introduces polarity.
- Implications: Tetrahydroquinoline’s rigidity may favor binding to planar active sites, while the carboxylic acid enhances solubility .
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzothiazole-2-carboxamide
- Key Differences: 1,4-dithiepan ring (containing sulfur atoms) replaces the oxygen-rich dihydrodioxine.
Role of the Benzyl Group
The benzyl group in the target compound is absent in most analogues (e.g., BI81646, Example 1). This group likely:
- Enhances steric shielding, protecting the carboxamide from enzymatic degradation.
- Modulates hydrophobic interactions with target proteins.
Comparative Data Table
Research Implications
- Pharmacokinetics : The benzyl group and dihydrodioxine ring in the target compound may improve metabolic stability compared to analogues with smaller substituents or aromatic rings .
- Target Selectivity : The 6-fluoro group’s electronegativity could enhance binding affinity to kinases or GPCRs relative to sulfamoyl or unsubstituted analogues .
- Synthetic Feasibility: The dihydrodioxine scaffold is less synthetically complex than dithiepan or tetrahydroquinoline systems, favoring scalability .
Biological Activity
N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, as well as its comparison with related compounds.
The compound's molecular formula is with a molecular weight of approximately 258.31 g/mol. It features a benzothiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H11FN2S |
| Molecular Weight | 258.31 g/mol |
| Density | 1.4±0.1 g/cm³ |
| Boiling Point | 406.8±47.0 °C at 760 mmHg |
| Flash Point | 199.8±29.3 °C |
Synthesis
The synthesis of this compound typically involves multiple steps starting from 2-amino-benzothiazole and benzyl halides in the presence of a base like piperidine in solvents such as ethanol or DMF at elevated temperatures .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1 | Induction of apoptosis and cell cycle arrest |
| B7 | A549 | 2 | Inhibition of IL-6 and TNF-α activity |
| B7 | H1299 | 4 | Decreased cell migration |
These findings suggest that the compound may act through the modulation of cytokines and induction of apoptosis in cancer cells .
Antimicrobial Activity
In vitro studies have demonstrated that benzothiazole derivatives exhibit antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
This indicates a strong potential for these compounds as antimicrobial agents .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets including enzymes and receptors involved in cell signaling pathways. The presence of the fluorine atom and the benzothiazole core are thought to enhance its binding affinity to these targets .
Case Studies
Several case studies have documented the biological evaluation of benzothiazole derivatives:
- Study on Anticancer Effects : A study evaluated the effects of a series of benzothiazole derivatives on lung cancer cell lines (A431, A549). The results indicated that certain modifications to the benzothiazole structure significantly enhanced anticancer activity .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of benzothiazole-based compounds against Gram-positive bacteria. The results showed promising activity with MIC values indicating effective inhibition at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
